molecular formula C12H16N2O5 B2979072 (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,3-dimethylbutanoate CAS No. 868679-36-1

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,3-dimethylbutanoate

Cat. No.: B2979072
CAS No.: 868679-36-1
M. Wt: 268.269
InChI Key: AAYOMBDCHBBPRQ-UHFFFAOYSA-N
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Description

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,3-dimethylbutanoate: is a chemical compound that belongs to the class of pyridine derivatives. Pyridines are heterocyclic aromatic organic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound features a nitro group and a methyl group on the pyridine ring, as well as a 3,3-dimethylbutanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,3-dimethylbutanoate typically involves multiple steps:

  • Nitration: : The starting material, 6-methyl-2-oxo-1H-pyridin-4-yl, undergoes nitration to introduce the nitro group at the 3-position.

  • Esterification: : The nitro-substituted pyridine is then reacted with 3,3-dimethylbutanoic acid or its derivatives to form the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions, such as temperature, pressure, and catalysts, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine group.

  • Substitution: : The pyridine ring can undergo electrophilic substitution reactions at different positions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents are hydrogen gas (H₂) in the presence of a catalyst, or tin (Sn) and hydrochloric acid (HCl).

  • Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, such as 6-methyl-3-nitro-2-oxo-1H-pyridin-4-ylamine.

  • Substitution: : Various substituted pyridines depending on the electrophile used.

Scientific Research Applications

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,3-dimethylbutanoate:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its biological activity, including potential antimicrobial properties.

  • Medicine: : Investigated for its therapeutic potential, possibly in the development of new drugs.

  • Industry: : Employed in the production of agrochemicals or as a building block in material science.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific application. Generally, pyridine derivatives can interact with biological targets through various pathways, such as inhibiting enzymes or binding to receptors. The nitro group, in particular, can play a role in redox reactions within biological systems.

Comparison with Similar Compounds

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,3-dimethylbutanoate: can be compared to other pyridine derivatives, such as:

  • Nicotinic acid (Niacin): : Used in vitamin supplements and has different biological activities.

  • Isoniazid: : An antibiotic used to treat tuberculosis, also a pyridine derivative.

  • Pyridoxine (Vitamin B6): : Another biologically active pyridine derivative.

Each of these compounds has unique structural features and applications, highlighting the diversity and versatility of pyridine derivatives.

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-7-5-8(10(14(17)18)11(16)13-7)19-9(15)6-12(2,3)4/h5H,6H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYOMBDCHBBPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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